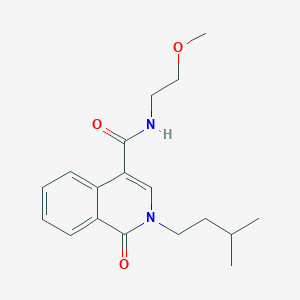

N-(2-methoxyethyl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Description

N-(2-Methoxyethyl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (CAS: 1374531-15-3) is a dihydroisoquinoline carboxamide derivative with a molecular formula of C₁₈H₂₄N₂O₃ and a molecular weight of 316.39 g/mol . Its structure features a 1,2-dihydroisoquinoline core substituted at position 2 with a 3-methylbutyl (isopentyl) group and at position 4 with a carboxamide linked to a 2-methoxyethyl moiety.

Properties

Molecular Formula |

C18H24N2O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-2-(3-methylbutyl)-1-oxoisoquinoline-4-carboxamide |

InChI |

InChI=1S/C18H24N2O3/c1-13(2)8-10-20-12-16(17(21)19-9-11-23-3)14-6-4-5-7-15(14)18(20)22/h4-7,12-13H,8-11H2,1-3H3,(H,19,21) |

InChI Key |

HQTQSJGYTXCDSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives, which undergo a series of functional group transformations. Common synthetic routes may involve:

Alkylation: Introduction of the 2-methoxyethyl group through nucleophilic substitution reactions.

Acylation: Formation of the 1-oxo group via acylation reactions using acyl chlorides or anhydrides.

Amidation: Introduction of the carboxamide group through amidation reactions with appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-(2-methoxyethyl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The dihydroisoquinoline carboxamide scaffold is shared among several compounds, but variations in substituents significantly alter physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

Key Research Findings and Gaps

- Structural-Activity Relationships (SAR) : The methoxyethyl group appears frequently in anti-infection candidates (), suggesting its role in modulating pharmacokinetics .

- Data Limitations: No direct pharmacological data (e.g., IC₅₀, bioavailability) are available for the target compound, necessitating further experimental validation.

- Polymorphism Concerns : ’s findings on polymorphism-induced activity changes underscore the need for crystallographic studies on the target compound .

Biological Activity

N-(2-methoxyethyl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various cell lines.

Synthesis

The synthesis of this compound involves a multi-step process that includes the reaction of specific precursors under controlled conditions. The details of the synthetic methodology can be found in patent literature, which outlines various approaches to obtain this compound with high purity and yield .

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer proliferation and apoptosis. Research indicates that derivatives of isoquinoline compounds can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic proteins .

Anticancer Efficacy

Recent studies have evaluated the growth inhibitory activity of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects with varying GI50 values across different cell types.

| Cell Line | GI50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 19.3 | Induces apoptosis via caspase activation |

| MDA-MB-468 | 5.2 | Higher sensitivity; induces programmed cell death |

| TNBC (Triple-Negative Breast Cancer) | 2.94 - 4.03 | Selective inhibition and apoptosis induction |

The GI50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that the compound is particularly effective against MDA-MB-468 cells, a model for triple-negative breast cancer (TNBC) .

Apoptosis Induction

Flow cytometric analyses revealed that compounds similar to this compound can induce apoptosis in MDA-MB-468 cells effectively. For instance, certain analogs showed apoptosis rates significantly higher than gefitinib, a known anticancer agent .

Case Studies

Several case studies have highlighted the potential of isoquinoline derivatives in cancer therapy:

-

Case Study 1: MDA-MB-468 Cell Line

- Objective: To assess the cytotoxicity of this compound.

- Findings: The compound exhibited a GI50 value of 5.2 µM, indicating potent activity against this aggressive breast cancer cell line.

- Case Study 2: Mechanistic Insights

Q & A

Q. Critical Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0°C → RT (12 hr) | Lower temperatures minimize side reactions |

| Solvent | Anhydrous DMF | Ensures reagent stability |

| Stoichiometry | HBTU:Acid = 1.1:1 | Prevents under-activation |

| Base | TEA (3 eq) | Neutralizes HCl byproducts |

Advanced: How can computational chemistry tools enhance the design of novel derivatives?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict:

- Reaction feasibility : Calculate activation energies for proposed synthetic steps .

- Regioselectivity : Map electronic profiles of the isoquinoline core to predict functionalization sites .

- Solvent effects : Use COSMO-RS models to optimize solvent selection for improved yields .

Case Study : For derivatives, simulate the nucleophilic attack trajectory of substituted amines on the activated carboxyl intermediate to prioritize synthetic targets .

Basic: What spectroscopic techniques confirm structure and purity?

Methodological Answer:

Q. Table: Characteristic Spectral Data

| Group | 1H NMR (δ) | 13C NMR (δ) |

|---|---|---|

| 3-Methylbutyl | 1.2–1.6 (m) | 22.5, 28.7 |

| Methoxyethyl | 3.4–3.6 (s) | 56.8 |

| Isoquinoline C=O | - | 170.2 |

Advanced: How to resolve contradictory bioactivity data across assay systems?

Methodological Answer:

Contradictions (e.g., MIC vs. disk diffusion results) may arise from:

- Solubility : Pre-saturate the compound in DMSO/PBS (pH 7.4) to ensure consistent bioavailability .

- Assay Design : Standardize inoculum density (e.g., 1×10^5 CFU/mL) and incubation time (18–24 hr) .

- Control Experiments : Include a cytotoxicity assay (e.g., MTT on mammalian cells) to differentiate antibacterial vs. general toxicity .

Example : If MIC values conflict with zone-of-inhibition data, recalibrate using broth microdilution with resazurin as a growth indicator .

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility :

- pH Sensitivity : Stable at pH 5–7; hydrolyzes above pH 8 (monitor via HPLC) .

Advanced: How to optimize regioselectivity in isoquinoline functionalization?

Methodological Answer:

- Electrophilic Substitution : Use directing groups (e.g., methoxyethyl) to steer reactions to C-3 or C-8 positions .

- Metal Catalysis : Pd-mediated C–H activation at electron-deficient positions (e.g., C-5) .

- Computational Screening : Identify reactive sites via Fukui indices or electrostatic potential maps .

Q. Table: Regioselectivity Trends

| Position | Reactivity (DFT) | Preferred Reagent |

|---|---|---|

| C-3 | High (f<sup>+</sup> = 0.15) | Electrophilic Br2 |

| C-5 | Moderate | Pd(OAc)2/ligand systems |

Advanced: Can machine learning predict bioactivity of structural analogs?

Methodological Answer:

Train models using:

- Descriptors : Molecular weight, LogP, H-bond donors/acceptors, and topological polar surface area .

- Data Sources : Public bioactivity datasets (e.g., ChEMBL) or in-house MIC/IC50 values .

- Algorithm : Random Forest or Graph Neural Networks to correlate substituents (e.g., 3-methylbutyl vs. benzyl) with antibacterial potency .

Validation : Perform leave-one-out cross-validation (LOOCV) to assess prediction accuracy (R<sup>2</sup> > 0.7 acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.